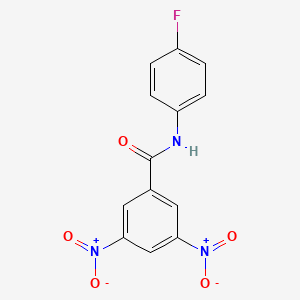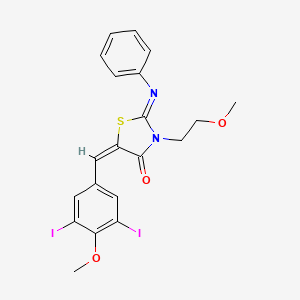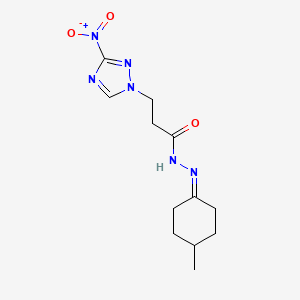
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a biphenyl group attached to an oxoethyl group, which is further connected to a 3-methoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorinating agents (Cl₂/FeCl₃)
Major Products
Oxidation: 3-methoxybenzoic acid derivatives
Reduction: 2-(Biphenyl-4-yl)-2-hydroxyethyl 3-methoxybenzoate
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The biphenyl and methoxybenzoate moieties can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Biphenyl-4-yl)-2-oxoethyl benzoate
- 2-(Biphenyl-4-yl)-2-oxoethyl 4-methoxybenzoate
- 2-(Biphenyl-4-yl)-2-oxoethyl 2-methoxybenzoate
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 3-methoxybenzoate is unique due to the specific positioning of the methoxy group on the benzoate ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other biphenyl derivatives. The methoxy group at the 3-position can also affect the electronic properties of the compound, potentially altering its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C22H18O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C22H18O4/c1-25-20-9-5-8-19(14-20)22(24)26-15-21(23)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Clé InChI |
URDHEACKEQPMNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B10894233.png)

![Diallyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B10894237.png)

![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10894250.png)
![2-[(4-nitrophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10894255.png)
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)

![2-{(2E)-2-[(2E)-(3,5-dichloro-4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10894283.png)

![4-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B10894290.png)

![3-Chloro-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10894313.png)
